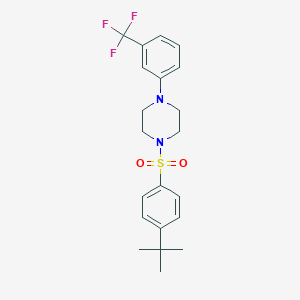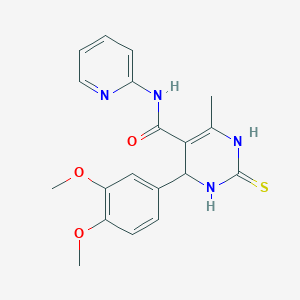
1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine, commonly referred to as TBPS-TFP, is a chemical compound that has been widely studied in scientific research. It belongs to the class of piperazine derivatives and is known for its unique biochemical and physiological effects. In
Applications De Recherche Scientifique
Structural Analysis and Potential Antimalarial Activity
Research involving (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives, which share a structural motif with the compound , highlighted their potential anti-malarial activity. The study delved into the crystal structures of active and nonactive derivatives to elucidate the molecular features contributing to their biological activity. The importance of specific functional groups and molecular conformations in determining activity was underscored, although direct correlations between bond distances and biological effects were not established. The study also explored intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, contributing to the compounds' stability and possibly their biological activity (Cunico et al., 2009).
Crystal Structure and Theoretical Analysis
Another study focused on the crystal structure and Hirshfeld surface analysis of novel piperazine derivatives, including those structurally related to the compound of interest. The research provided insights into the molecular conformations and intermolecular interactions, such as hydrogen bonds and π-π stacking, which could influence the biological activity and solubility of these compounds. Density Functional Theory (DFT) calculations were conducted to identify reactive sites for electrophilic and nucleophilic attacks, offering a theoretical basis for understanding the compounds' reactivity and potential interactions with biological targets (Kumara et al., 2017).
Adenosine Receptor Antagonism
Research into 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines revealed the development of adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity. This study underscores the therapeutic potential of structurally related piperazine sulfonamides in modulating adenosine receptor activity, which could have implications for various cardiovascular and inflammatory disorders. The identification of compounds with potent antagonistic activity and the development of a new radioligand highlight the utility of such compounds in pharmacological research (Borrmann et al., 2009).
Anticancer and Antibacterial Potential
A study on 1-benzhydryl-sulfonyl-piperazine derivatives, including those similar to the compound , demonstrated significant inhibitory activity against MDA-MB-231 breast cancer cell proliferation. This research highlights the potential of such compounds in cancer therapy, particularly in targeting specific cancer cell lines. The structure-activity relationship analysis provided insights into the functional groups crucial for anticancer activity, paving the way for the design of more effective therapeutic agents (Ananda Kumar et al., 2007).
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N2O2S/c1-20(2,3)16-7-9-19(10-8-16)29(27,28)26-13-11-25(12-14-26)18-6-4-5-17(15-18)21(22,23)24/h4-10,15H,11-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQCWQHJCLPLNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-dimethyl-2-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-1,3-cyclohexanedione](/img/structure/B380297.png)
![2-({[4-(2,4-Dimethylbenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B380298.png)
![Methyl 7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B380299.png)
![7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B380300.png)
![N'-[1-(4-methylphenyl)ethylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B380301.png)
![N-(2-methoxyethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B380307.png)

![N-(2-ethylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B380310.png)
![7-(4-(benzyloxy)phenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B380311.png)
![N-(4-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B380314.png)
![2-[(1-{3-[(3,4-dimethoxybenzyl)oxy]-2-hydroxypropyl}piperidin-4-yl)methyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380315.png)
![Methyl 4-({[4-(2,4-dimethylbenzyl)piperazin-1-yl]imino}methyl)benzoate](/img/structure/B380316.png)
![2-[2-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B380318.png)
![2-[(1-{2-hydroxy-3-[(2-isopropyl-5-methylcyclohexyl)oxy]propyl}piperidin-4-yl)methyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380319.png)